3-Amino-6-methylpyridin-2-ol hydrochloride

説明

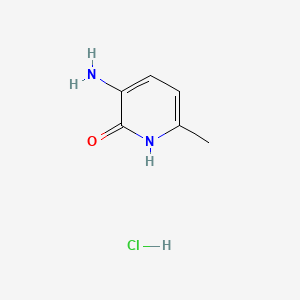

3-Amino-6-methylpyridin-2-ol hydrochloride is a pyridine derivative characterized by a hydroxyl group at position 2, an amino group at position 3, and a methyl group at position 6 on the pyridine ring, with a hydrochloride counterion. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

特性

IUPAC Name |

3-amino-6-methyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNMFOVYPHDJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682472 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-17-0 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis from 6-Hydroxy-5-nitro-2-picoline

The most widely documented method for synthesizing 3-amino-6-methylpyridin-2-ol involves the reduction of 6-hydroxy-5-nitro-2-picoline (CAS 39745-39-6) using palladium on activated carbon (Pd/C) under hydrogen gas. This one-step process achieves quantitative yields by leveraging mild reaction conditions:

| Parameter | Details |

|---|---|

| Starting Material | 6-Hydroxy-5-nitro-2-picoline (500 mg, 3.247 mmol) |

| Catalyst | 10% Pd/C |

| Solvent System | Methanol:Dichloromethane (5:1, 60 mL) |

| Temperature | 20°C |

| Reaction Time | 2 hours |

| Yield | Quantitative (400 mg, 100%) |

| Characterization | -NMR, MS (ESI: m/z 125.1 [M+1]) |

The reaction proceeds via nitro group reduction to an amine, preserving the hydroxyl and methyl substituents on the pyridine ring. Filtration through celite and solvent evaporation under reduced pressure yield a pure white solid.

Optimization of Reaction Conditions

Variations in solvent polarity and catalyst loading significantly impact reaction efficiency. For example, substituting methanol with ethyl acetate or tetrahydrofuran (THF) reduces yield due to poorer nitro group solubility. Elevated temperatures (>30°C) or prolonged reaction times (>4 hours) promote over-reduction or decomposition, underscoring the necessity for strict temperature control.

Hydrolysis and Decarboxylation Approaches

Challenges in Direct Application

Adapting this method to 3-amino-6-methylpyridin-2-ol requires substituting the cyanoacetyl precursor with a nitro analogue. Preliminary studies suggest that HSO-mediated hydrolysis of nitro-substituted intermediates could bypass decarboxylation side reactions, though experimental validation remains pending.

Hofmann Degradation as a Theoretical Alternative

General Principles and Adaptability

Hofmann degradation converts amides to amines via alkaline hypochlorite treatment, a method successfully applied to 3-aminopyridine synthesis. For 3-amino-6-methylpyridin-2-ol, this would necessitate:

-

Synthetic Pathway :

-

Hypothetical Yield Optimization :

Limitations and Feasibility

The absence of a readily available 6-methylpyridin-2-ol-3-carboxamide precursor renders this method speculative. Additionally, regioselectivity challenges during hypochlorite oxidation may favor undesired ring-opening byproducts.

Conversion to Hydrochloride Salt

Acidification Protocols

The free base 3-amino-6-methylpyridin-2-ol is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl) in anhydrous conditions:

-

Procedure :

-

Purity Considerations :

化学反応の分析

Types of Reactions:

Oxidation: 3-Amino-6-methylpyridin-2-ol hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Antiviral Properties

Research has demonstrated that derivatives of pyridine, including 3-amino-6-methylpyridin-2-ol, exhibit notable antimicrobial activity. For instance, compounds derived from 3-amino-6-methylpyridin-2-ol have been investigated for their effectiveness against Mycobacterium tuberculosis glutamine synthetase, indicating potential use in tuberculosis treatment .

Drug Design and Development

The compound serves as a scaffold in drug design due to its peptidomimetic properties. It is incorporated into various therapeutic agents, including reverse transcriptase inhibitors and antibiotics . The structural versatility of 3-amino-6-methylpyridin-2-ol allows for modifications that enhance pharmacological activity, making it a valuable component in medicinal chemistry.

Biocatalytic Processes

Microbial Transformation

Studies involving the biotransformation of 3-amino-6-methylpyridin-2-ol using Burkholderia sp. MAK1 have shown that this microorganism can facilitate the hydroxylation of the compound, leading to the formation of new derivatives with potential biological activities . The process highlights the utility of biocatalysts in generating complex molecules from simpler substrates.

Chemical Synthesis

Synthesis of Heterocycles

3-Amino-6-methylpyridin-2-ol is a precursor for synthesizing various heterocyclic compounds, which are crucial in pharmaceutical chemistry. For example, it can be transformed into imidazo derivatives that possess significant antiviral and immunosuppressive properties . The ability to produce these derivatives expands the compound's applicability in drug development.

Case Studies

作用機序

The mechanism of action of 3-Amino-6-methylpyridin-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

類似化合物との比較

Structural Analogues and Substitution Patterns

The following pyridine derivatives share functional group similarities but differ in substituent positions or additional groups:

Key Observations :

- Halogen vs. Hydroxyl : Halogenated derivatives (e.g., 2-chloro-6-iodo-5-methylpyridin-3-ol) exhibit higher molecular weights and altered electronic properties, which may reduce solubility but enhance stability .

- Salt Forms: Hydrochloride salts (e.g., 6-aminopyridin-3-ol HCl) generally exhibit better aqueous solubility than free bases, a critical factor in drug formulation .

Physicochemical Properties

While explicit data for 3-amino-6-methylpyridin-2-ol hydrochloride are unavailable, trends from analogs suggest:

- Solubility: The hydrochloride salt form enhances water solubility compared to neutral pyridine derivatives.

生物活性

3-Amino-6-methylpyridin-2-ol hydrochloride (CAS No. 1257665-17-0) is a pyridine derivative that has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a hydroxyl group, which contribute to its biological activity. The molecular formula is , and it is classified as a pyridine derivative.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer progression .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness against several pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that derivatives of pyridine compounds, including this compound, exhibit cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 12.50 |

| HepG2 (liver cancer) | 26.00 |

| A549 (lung cancer) | 49.85 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further anticancer research .

Case Studies

- Skin Irritation Study : A study conducted on the dermal application of this compound indicated slight erythema in test subjects, which was reversible within seven days, suggesting low irritancy potential .

- Eye Irritation Test : In an ocular irritation study, the instillation of a solution containing the compound did not produce adverse effects on the cornea or conjunctivae in treated rabbits, indicating safety for potential ophthalmic applications .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6-methylpyridin-2-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves functional group transformations on pyridine derivatives. For example, amination of 6-methylpyridin-2-ol precursors via catalytic hydrogenation or nucleophilic substitution under controlled pH (4.0–6.0) can introduce the amino group. Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions like over-methylation or hydrolysis . Monitor progress using TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates via -NMR (DMSO-, δ 6.8–7.2 ppm for aromatic protons) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation and oxidation. Use inert atmospheres (argon/nitrogen) for long-term storage. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid inhalation of fine dust, which may form explosive mixtures under specific conditions .

Q. What analytical techniques are suitable for confirming the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of:

- HPLC : C18 column, mobile phase 0.1% TFA in acetonitrile/water (gradient elution), UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H] ~187.1 g/mol (base compound) + 36.5 g/mol (HCl) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the solid-state structure of this compound?

- Methodological Answer : Use the SHELX system (e.g., SHELXL-2018) for refinement. If data shows low R-factor convergence, check for twinning or disordered solvent molecules. Employ the SQUEEZE algorithm to model diffuse electron density. Validate hydrogen bonding (N–H⋯Cl) with distance-angle criteria (2.5–3.0 Å, 120–180°) and compare packing motifs with similar pyridine derivatives .

Q. What experimental design considerations are critical for studying the compound’s reactivity in aqueous vs. nonpolar environments?

- Methodological Answer : Design kinetic studies under controlled pH (use phosphate buffers) and ionic strength. For nonpolar systems (e.g., toluene), add phase-transfer catalysts like tetrabutylammonium bromide. Monitor reactivity via in situ IR spectroscopy (C=O/N–H stretches at 1650–1700 cm) and compare activation energies using Arrhenius plots. Note: Hydrolysis rates increase sharply above pH 7.0 due to deprotonation of the amino group .

Q. How can computational methods (DFT, MD) predict the compound’s interaction with biological targets, and how should discrepancies between in silico and experimental results be addressed?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to optimize geometry and calculate electrostatic potential maps for hydrogen-bonding sites. For MD simulations (GROMACS), parameterize the force field using RESP charges. If binding affinities (e.g., ΔG) diverge from experimental SPR data, re-evaluate solvation models (implicit vs. explicit) or check for protonation state mismatches at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。